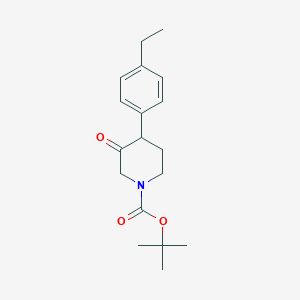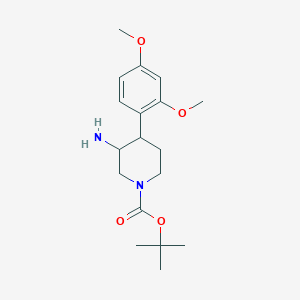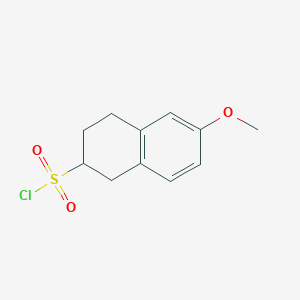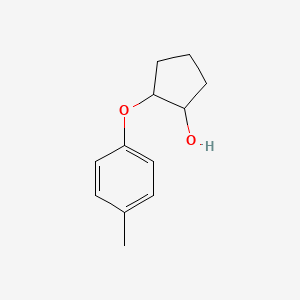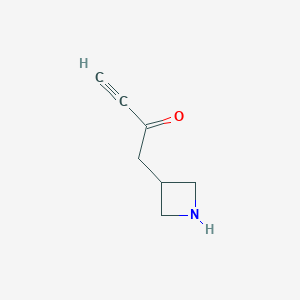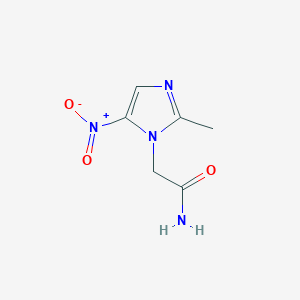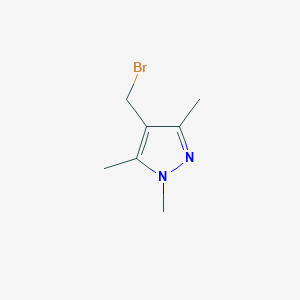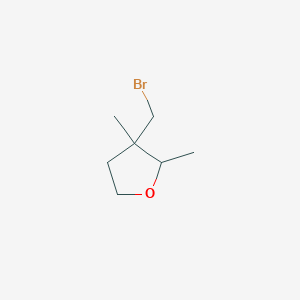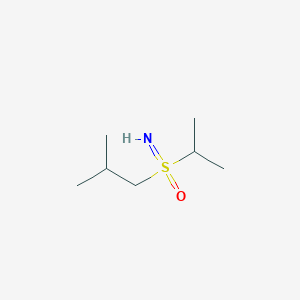![molecular formula C14H21ClO B13171404 (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol: is an organic compound that belongs to the class of chlorohydrins This compound is characterized by the presence of a chloro group and a hydroxyl group attached to an ethan-1-ol backbone, with two isopropyl groups attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol typically involves the chlorination of an appropriate precursor, followed by the introduction of the hydroxyl group. One common method is the reaction of 2,4-bis(propan-2-yl)phenylmagnesium bromide with ethylene oxide, followed by chlorination using thionyl chloride or phosphorus trichloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to form the corresponding ethane derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives, such as ethers or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide, ammonia, or primary amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethane derivatives.
Substitution: Formation of ethers, amines, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is used as an intermediate for the synthesis of more complex molecules
Biology: This compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]ethan-1-ol: Lacks the chloro group, which may result in different reactivity and biological activity.
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-bromoethan-1-ol: Contains a bromo group instead of a chloro group, which can affect its reactivity and applications.
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethane: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness: The presence of both chloro and hydroxyl groups in (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol imparts unique reactivity and versatility, making it a valuable compound in various fields
Eigenschaften
Molekularformel |
C14H21ClO |
|---|---|
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10,14,16H,8H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
XRKKVEHJRHTTGS-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)C1=CC(=C(C=C1)[C@H](CCl)O)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C(CCl)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


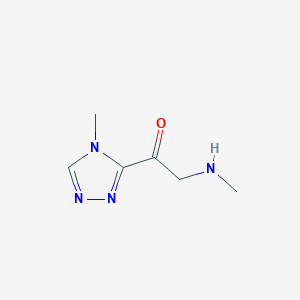
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
